Methyl 2,4-dichloro-5-methylphenylacetate
Description
Methyl 2,4-dichloro-5-methylphenylacetate is a synthetic aromatic ester characterized by a phenylacetate backbone substituted with two chlorine atoms at positions 2 and 4 and a methyl group at position 3. Its molecular weight is estimated to be ~250–260 g/mol, with physical properties (e.g., boiling point, solubility) influenced by its chlorinated and methylated aromatic system .
Properties
IUPAC Name |
methyl 2-(2,4-dichloro-5-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-3-7(4-10(13)14-2)9(12)5-8(6)11/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVPTXDFDQUMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dichloro-5-methylphenylacetate can be synthesized through the esterification of 2,4-dichloro-5-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-5-methylphenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include 2,4-dichloro-5-methylphenylacetamide or 2,4-dichloro-5-methylphenylthioacetate.
Oxidation: The major product is 2,4-dichloro-5-methylphenylacetic acid.
Reduction: The major product is 2,4-dichloro-5-methylphenylethanol.
Scientific Research Applications
Methyl 2,4-dichloro-5-methylphenylacetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modification of phenylacetic acid derivatives for biological activity.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,4-dichloro-5-methylphenylacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism can vary based on the specific context of its use.
Comparison with Similar Compounds
Chlorinated Phenylacetate Esters
- Methyl 2,4-Dichlorophenoxyacetate: Structure: Lacks the 5-methyl group but retains dichloro substitution. Applications: Widely used as a herbicide intermediate. Synthesis: Prepared via esterification of 2,4-dichlorophenoxyacetic acid with methanol, analogous to methods in .
- Properties: Lower molecular weight (~184.6 g/mol) and higher water solubility compared to the target compound due to reduced halogenation .
Methyl Esters of Diterpenoid Acids (Natural Analogues)
- Sandaracopimaric Acid Methyl Ester and Communic Acid Methyl Esters (): Structure: Diterpene-based esters with fused ring systems, contrasting with the simpler aromatic backbone of the target compound. Applications: Isolated from plant resins (e.g., Austrocedrus chilensis), these esters are associated with antimicrobial and anti-inflammatory properties . Key Differences: The aromatic vs. terpenoid backbones lead to divergent biological activities and synthetic accessibility.
Functional Analogues in Agrochemicals
Chlorinated Phenyl Derivatives in Pesticides
- Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid): Structure: Shares a chlorinated aromatic ring but incorporates a nitrobenzoic acid moiety. Applications: Herbicide targeting protoporphyrinogen oxidase (PPO) enzymes . Comparison: The ester group in Methyl 2,4-dichloro-5-methylphenylacetate may enhance lipid solubility, improving membrane penetration compared to carboxylic acid derivatives.
- Metconazole and Triticonazole: Structure: Triazole-containing fungicides with chlorophenyl groups.
Physicochemical and Application-Based Comparison
Biological Activity
Methyl 2,4-dichloro-5-methylphenylacetate is an organic compound with potential applications in various biological contexts. Its unique structural features, including the presence of chlorine and methyl groups on the phenyl ring, influence its biological interactions and activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10Cl2O2
- Molecular Weight : 233.09 g/mol
- CAS Number : 1804516-66-2
The compound is a derivative of phenylacetic acid, characterized by its specific substitution pattern that affects its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanism can vary based on the specific application but generally involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It can interact with cellular receptors, affecting signal transduction processes.
Research indicates that the presence of chlorine atoms enhances binding affinity to certain enzymes and receptors, potentially leading to significant biological effects.
Antimicrobial Properties
Several studies have explored the antimicrobial activity of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Pseudomonas aeruginosa | 18 | 100 |
The data suggests that the compound exhibits a dose-dependent antimicrobial effect, which warrants further investigation into its mechanisms and potential applications in treating bacterial infections.
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit dCTPase activity, which is crucial for nucleotide metabolism.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| dCTPase | 0.057 ± 0.02 | Significant inhibition |
This inhibition could have implications for developing treatments targeting nucleotide metabolism-related diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study demonstrated a clear dose-response relationship, with higher concentrations resulting in larger inhibition zones.
Case Study 2: Enzyme Interaction
A recent study investigated the interaction of this compound with dCTPase in vitro. The results indicated that the compound binds effectively to the enzyme's active site, leading to significant inhibition of its activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
